molecular formula C10H10O2 B12963306 3-hydroxy-3,4-dihydronaphthalen-1(2H)-one

3-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12963306
M. Wt: 162.18 g/mol
InChI Key: FTTSMXDMDBLVRB-UHFFFAOYSA-N
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Description

3-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with a ketone and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods:

    Aldol Condensation: One common method involves the aldol condensation of 2-naphthol with an aldehyde, followed by reduction.

    Cyclization Reactions: Another approach is the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and purity, as well as employing continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of dihydronaphthalenols.

    Substitution: Formation of halogenated naphthalenes or other substituted derivatives.

Scientific Research Applications

3-hydroxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application:

    Pharmacology: It may interact with specific enzymes or receptors, modulating biological pathways.

    Chemistry: Acts as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-naphthalenone: Similar structure but with the hydroxyl group in a different position.

    4-hydroxy-1-tetralone: A related compound with a similar ring structure but different functional groups.

Uniqueness

3-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,11H,5-6H2

InChI Key

FTTSMXDMDBLVRB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)O

Origin of Product

United States

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